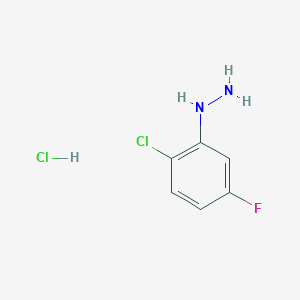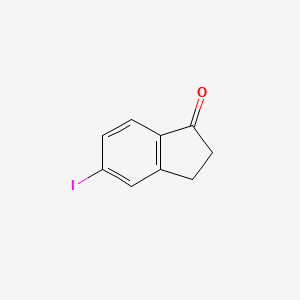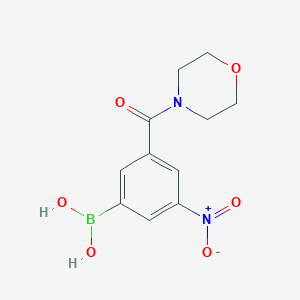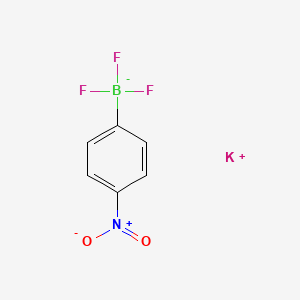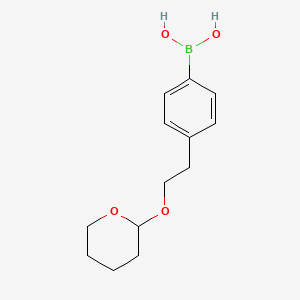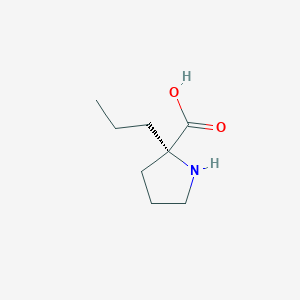
(S)-2-Propylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
(S)-2-Propylpyrrolidine-2-carboxylic acid , also known as proline , is an α-amino acid . It is a non-essential amino acid, meaning that the human body can synthesize it endogenously. Proline plays essential roles in protein structure, collagen synthesis, and various biochemical processes.
Synthesis Analysis
Proline can be synthesized through several pathways, including the glutamate pathway and the ornithine pathway . In the glutamate pathway, glutamate is converted to proline via a series of enzymatic reactions. The ornithine pathway involves the conversion of ornithine to proline. These pathways are crucial for maintaining proline levels in the body.
Molecular Structure Analysis
The molecular formula of proline is C₅H₉NO₂ , and its structure consists of a pyrrolidine ring with an amino group and a carboxylic acid group attached. The chirality of proline results in two enantiomers: (S)-proline and ®-proline. The (S)-configuration refers to the absolute configuration of the molecule.
Chemical Reactions Analysis
Proline participates in various chemical reactions:
- Peptide bond formation : Proline is commonly found in the turns of protein structures due to its unique cyclic structure. It influences protein folding and stability.
- Collagen synthesis : Proline is essential for collagen production, contributing to the strength and flexibility of connective tissues.
- Enzyme catalysis : Proline residues in enzymes play roles in substrate binding and catalysis.
- Redox reactions : Proline can act as a redox buffer in cellular processes.
Physical And Chemical Properties Analysis
- Solubility : Proline is soluble in water due to its polar nature.
- Melting point : Proline melts at approximately 228°C .
- pKa : The pKa of proline’s carboxylic acid group is around 1.99 .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis in Antibacterial Agents
- Asymmetric Synthesis of Antibacterials : The S-(+) enantiomer of a quinolonecarboxylic acid class antibacterial agent, which includes (S)-2-Propylpyrrolidine-2-carboxylic acid, shows notably higher activity against aerobic and anaerobic bacteria compared to its R-(-) enantiomer. This enhanced activity is significant in the context of clinical applications (Rosen et al., 1988).
Analytical Chemistry Applications
- Derivatization in High-Performance Liquid Chromatography (HPLC) : Derivatization reagents related to (S)-2-Propylpyrrolidine-2-carboxylic acid, like N-(3-aminopropyl)pyrrolidine, have been used for sensitive and selective detection of carboxylic acids in HPLC with electrogenerated chemiluminescence (Morita & Konishi, 2002).
Accelerated Nanoscale Synthesis
- Nanoscale Synthesis of Iminopyrrolidines : A study demonstrates the automated, accelerated nanoscale synthesis of iminopyrrolidine-2-carboxylic acid derivatives, showcasing advancements in the field of pharmaceutical and agrochemical research (Osipyan et al., 2020).
Catalysts in Organic Synthesis
- Use in Asymmetric Michael Additions : Derivatives of 4-aminopyrrolidine-2-carboxylate, which relate to the structure of (S)-2-Propylpyrrolidine-2-carboxylic acid, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
Antimicrobial Activity
- Antimicrobial Properties of Pyrrolidine Derivatives : Microwave-assisted synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, showed significant antimicrobial activity, indicating potential medicinal applications (Sreekanth & Jha, 2020).
Propionic Acid Recovery
- Propionic Acid Recovery in Industry : Research in recovering propionic acid, a type of carboxylic acid, from waste streams and fermentation broth is important for the chemical industry. This recovery involves the study of binary extractants and modifier-diluents systems (Keshav et al., 2009).
Epoxidations in Catalysis
- Catalysis in Asymmetric Epoxidations : Chiral bipyrrolidine-based catalysts, involving compounds structurally related to (S)-2-Propylpyrrolidine-2-carboxylic acid, have been used for the asymmetric epoxidation of olefins, demonstrating high efficiency and selectivity (Lyakin et al., 2012).
Safety And Hazards
- Proline is generally considered safe for human consumption.
- However, excessive intake may lead to gastrointestinal discomfort .
- No significant hazards are associated with proline.
Direcciones Futuras
- Research on proline’s role in neurodegenerative diseases and metabolic disorders .
- Exploration of proline-based drug design and enzyme engineering .
Propiedades
IUPAC Name |
(2S)-2-propylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRLLCGMNPGCRH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Propylpyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



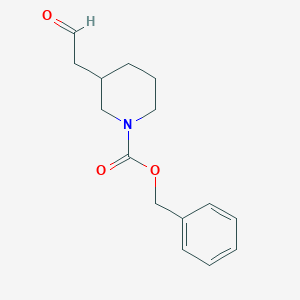
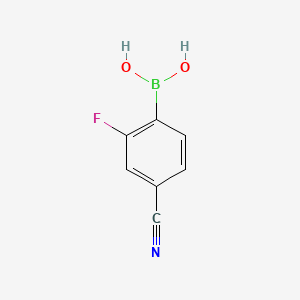

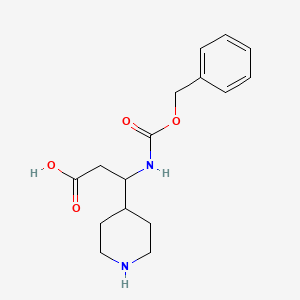
![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)
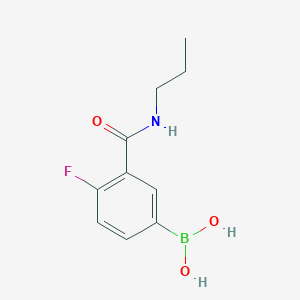
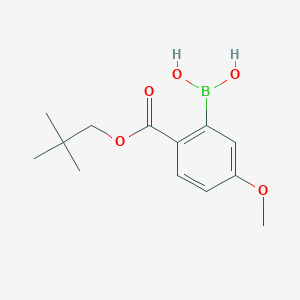
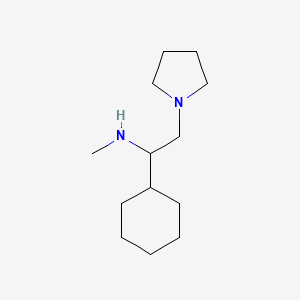
![1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1451412.png)
